molecular formula C8H11NO2 B1581803 Ethyl 5-methyl-1H-pyrrole-2-carboxylate CAS No. 3284-51-3

Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1581803
CAS RN: 3284-51-3
M. Wt: 153.18 g/mol
InChI Key: RIUNZXNCMZMRMP-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 3284-51-3. It has a molecular weight of 153.18 and its IUPAC name is ethyl 5-methyl-1H-pyrrole-2-carboxylate .


Molecular Structure Analysis

The molecular formula of Ethyl 5-methyl-1H-pyrrole-2-carboxylate is C8H11NO2 . The InChI code for this compound is 1S/C8H11NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h4-5,9H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 5-methyl-1H-pyrrole-2-carboxylate is a solid compound . It has a density of 1.1±0.1 g/cm3, a boiling point of 264.9±20.0 °C at 760 mmHg, and a flash point of 114.0±21.8 °C . It has 3 freely rotating bonds, and its polar surface area is 42 Å2 .

Scientific Research Applications

Synthesis and Oxidation Studies

  • Aerial Oxidation Studies: Ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate, a derivative of ethyl 5-methyl-1H-pyrrole-2-carboxylate, has been studied for its aerial oxidation properties. This study provides insights into the chemical behavior of these compounds under oxidation conditions (Cirrincione et al., 1987).

Synthesis Techniques

  • Microwave Irradiation Synthesis: A method involving microwave irradiation and triethylphosphite has been used to synthesize ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from related compounds, showcasing an efficient synthesis technique (Khajuria, Saini, & Kapoor, 2013).
  • Nalidixic Acid Analogs Synthesis: Ethyl 5-methyl-2-aminopyrrole-3-carboxylate has been used in synthesizing a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which shows antibacterial activity in vitro, demonstrating its potential in medicinal chemistry (Toja et al., 1986).

Applications in Supramolecular Chemistry

  • Supramolecular Synthon: Two pyrrole-2-carboxylates have been used to demonstrate a novel supramolecular synthon of the pyrrole-2-carbonyl dimer, highlighting its potential application in crystal engineering (Yin & Li, 2006).

Applications in Chemosensor Development

  • Chemosensor for Metal Ions: Ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate, a related compound, has been used in developing a colorimetric chemosensor. This sensor is efficient for the naked eye recognition of metal ions like Cu2+, Zn2+, and Co2+ (Aysha et al., 2021).

Synthesis of Bioactive Compounds

  • Bioactive Pyrroles Synthesis: Ethyl 3-bromo-2-formylpyrrole-5-carboxylate, a derivative, has been used as a building block in synthesizing bioactive pyrroles with properties like anti-tumor activity, inhibition of HIV integrase, and vascular disrupting activity (Gupton et al., 2014).

Safety And Hazards

This compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P270) .

properties

IUPAC Name

ethyl 5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUNZXNCMZMRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186506
Record name 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-1H-pyrrole-2-carboxylate

CAS RN

3284-51-3
Record name 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3284-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-methyl-1H-pyrrole-2-carboxylate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 4-neck 22 L round bottom flask equipped with an overhead stirrer, liquid addition funnel, nitrogen inlet and an internal temperature probe was charged ethyl 3-oxobutanoate (1952 g, 15.0 mol) and glacial acetic acid (5 L). The resulting solution was cooled to 0° C. with an ice water bath and an aqueous solution of sodium nitrite (1242 g, 18.0 mol, 1.2 eq, in 1875 ml of water) was added slowly (4.5 h) not allowing the internal temperature above 10° C. The homogeneous red solution was allowed to warm to ambient and stirred for 48 h. The solution color changed from light red to yellow. Reaction vessel was then placed in a heating mantle, fitted with a reflux condenser and acetylacetaldehyde dimethyl acetal (1982 g, 15.0 mol, 1 eq) was added in one portion (the top of the reflux condenser was left open to air to allow for the rapid gas evolution during the addition of the zinc). Zinc (dust, 2156 g, 33 mol, 2.2 eq) was added in portions (at a rate such that gas evolution was controlled) over 4 h. The addition of zinc brought the reaction to reflux and after addition the dark red solution was heated at reflux for an additional 1.5 h. Contents of the reaction were poured hot into a 50 L container with 20 kg of ice and allowed to stir for 16 h. Resulting suspension was filtered, dried in convection oven and recrystallized with hot heptane yielding a light yellow solid (312 g, 13.6% yield).
Quantity
1952 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
1875 mL
Type
reactant
Reaction Step Two
Quantity
1982 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
20 kg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
2156 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Yield
13.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
ZP Zhang, Y Wang, XX Li - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
Ethyl 5-methyl-1H-pyrrole-2-carboxylate … Ethyl 5-methyl-1H-pyrrole-2-carboxylate … Ethyl 5-methyl-1H-pyrrole-2-carboxylate …
Number of citations: 10 scripts.iucr.org
I Gottsteinová - 2016 - dspace.cuni.cz
Charles University in Prague Faculty of Pharmacy in Hradec Králové Department of Inorganic and Organic Chemistry University of Ljubljana Faculty of Pharmacy Department of …
Number of citations: 0 dspace.cuni.cz
H Li, X Zhang, J Tan, L Chen, H Liu, X Luo… - Acta pharmacologica …, 2007 - nature.com
Aim: To design and synthesize a novel class of antitumor agents, featuring the 3, 5-substituted indolin-2-one framework. Methods: Based on enzyme binding features of (Z)-SU5402, …
Number of citations: 20 www.nature.com
SH Olson, LH Slossberg - Tetrahedron letters, 2003 - Elsevier
A concise synthesis of the antibiotic coumermycin A 1 , a natural product isolated from streptomyces, was achieved. In a key step, a selectively protected noviose sugar was prepared …
Number of citations: 15 www.sciencedirect.com
S Garneau-Tsodikova, A Stapon, D Kahne… - Biochemistry, 2006 - ACS Publications
… Ethyl 5-methyl-1H-pyrrole-2-carboxylate was synthesized by the method of Curran and Keaney ( 14) and subsequently hydrolyzed to the corresponding carboxylic acid ( 15) using 1:1 …
Number of citations: 34 pubs.acs.org
B Kong, Z Zhu, H Li, Q Hong, C Wang, Y Ma… - European Journal of …, 2022 - Elsevier
… Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate (2b). Compound 2b was prepared according to general procedure A on a 20 mmol scale. Purification by column …
Number of citations: 11 www.sciencedirect.com
AE Cotman, T Guérin, I Kovačević… - ACS …, 2021 - ACS Publications
… The literature procedure for the synthesis of 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid involves chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide …
Number of citations: 5 pubs.acs.org
P Kancharla, Y Li, M Yeluguri, RA Dodean… - Journal of medicinal …, 2021 - ACS Publications
… Compounds 19a–d were synthesized and purified with excellent yields (92–95%) by the same procedure as described for 15 from ethyl 5-methyl-1H-pyrrole-2-carboxylate (14, 5.0 g, …
Number of citations: 15 pubs.acs.org
O Cherif, A Agrebi, S Alves, C Baleizao… - Journal of Molecular …, 2020 - Elsevier
We prepared a series of substituted aminocyanopyrroles and another of aminocynaothiophenes. We describe an efficient new one-step synthetic strategy via the condensation of an …
Number of citations: 2 www.sciencedirect.com
L Schäker-Hübner, R Warstat, H Ahlert… - Journal of Medicinal …, 2021 - ACS Publications
… Saponification of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate (15) gave the corresponding carboxylic acid 16. The pyrrole α-amide analog 17 was prepared by an amide …
Number of citations: 15 pubs.acs.org

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